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Compound of Interest

Compound Name: Elagolix Sodium

Cat. No.: B008386

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of elagolix sodium, an oral
gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of moderate
to severe pain associated with endometriosis. The document details its mechanism of action,
pharmacokinetic and pharmacodynamic profiles, clinical efficacy from pivotal Phase 3 trials,
and key experimental protocols.

Mechanism of Action

Endometriosis is an estrogen-dependent chronic disease characterized by the presence of
endometrial-like tissue outside the uterus, leading to symptoms such as dysmenorrhea (painful
menses), hon-menstrual pelvic pain (NMPP), and dyspareunia.[1][2] The growth of these
ectopic lesions is dependent on the ovarian sex hormone, estradiol.[3]

Elagolix is a non-peptide, small molecule GnRH receptor antagonist.[3][4] It competitively binds
to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[2][3]
[4] This action results in a dose-dependent suppression of the gonadotropins, luteinizing
hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in gonadotropin
levels leads to decreased production of ovarian sex hormones, estradiol and progesterone,
thereby suppressing the proliferation of endometrial tissue.[2][4][5] Unlike GNnRH agonists,
which cause an initial "flare-up" effect, elagolix provides rapid and reversible hormonal
suppression.[4][6]
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Caption: Elagolix competitively antagonizes GnRH receptors on the pituitary gland.

Pharmacokinetics and Pharmacodynamics

Elagolix exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile,
characterized by rapid absorption and dose-dependent hormonal suppression.[7]
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Elagolix is an orally bioavailable small molecule that is rapidly absorbed, with peak plasma
concentrations reached within 1.0 to 1.5 hours.[7][8] Its population pharmacokinetics are best
described by a two-compartment model with a lag in absorption.[9] The half-life is
approximately 4 to 6 hours, allowing for modulation of hormonal suppression with different
dosing regimens.[7][8]

PK Parameter Elagolix 150 mg Once Daily Elagolix 200 mg Twice Daily
Tmax (Time to Cmax) ~1.0 hour[3] ~1.0 hour[3]
Half-life (t2) 4 to 6 hours[7][8] 4 to 6 hours[7][8]
Plasma Protein Binding ~80%[3][10] ~80%[3][10]
Apparent Volume of
o 1674 L[3] 881 L[3]
Distribution (Vdss/F)
] Primarily via CYP3A Primarily via CYP3A
Metabolism
enzymes|3] enzymes|[3]

Data compiled from multiple

studies.

Administration of elagolix results in a rapid, dose-dependent suppression of gonadotropins and
ovarian hormones.[4][11] Lower doses (150 mg once daily) lead to partial suppression of
estradiol, with mean levels around 40-50 pg/mL, while higher doses (200 mg twice daily) result
in nearly full suppression, with median estradiol concentrations of approximately 12 pg/mL.[3]
[4] This dose-dependent effect allows for tailoring treatment to balance efficacy with
hypoestrogenic side effects.[12] The hormonal suppression is readily reversible upon
discontinuation of the drug.[11][13]
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Hormone Effect of Elagolix Administration

Luteinizing H (LH) Dose-dependent suppression; near-maximal
uteinizing Hormone
J suppression at =200 mg BID.[7][8]

] ) ] Dose-dependent suppression; maximal
Follicle-Stimulating Hormone (FSH) )
suppression at =300 mg BID.[7][8]

Estradiol (E2) Dose-dependent suppression; maximal
stradio
suppression at 2200 mg BID.[7][8]

Maintained at anovulatory levels at doses =100

Progesterone (P) mg BID.[7][E]

Data from a multiple-ascending dose study in

healthy premenopausal women.[7]

Clinical Efficacy

The efficacy of elagolix was established in two large, replicate Phase 3, double-blind,
randomized, placebo-controlled trials: Elaris EM-I and Elaris EM-II.[14][15] These studies
evaluated two doses of elagolix (150 mg once daily and 200 mg twice daily) over a 6-month
period in women with moderate to severe endometriosis-associated pain.[15]

The co-primary efficacy endpoints were the proportion of women who were clinical responders
for both dysmenorrhea and non-menstrual pelvic pain at month 3.[14] A clinical response was
defined as a clinically meaningful reduction in pain scores without an increase in rescue
analgesic use.[14][16]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://academic.oup.com/jcem/article/102/5/1683/3001063
https://pubmed.ncbi.nlm.nih.gov/28323948/
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://escholarship.org/uc/item/3pw94370
https://escholarship.org/uc/item/3pw94370
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://pubmed.ncbi.nlm.nih.gov/28525302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7438813/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Clinical Response at

Placebo Elagolix 150 mg QD Elagolix 200 mg BID
Month 3
Dysmenorrhea
Responders (Elaris 19.6% 46.4% 75.8%
EM-I)
Dysmenorrhea
Responders (Elaris 22.7% 43.4% 72.4%
EM-II)
NMPP Responders
_ 36.5% 50.4% 54.5%
(Elaris EM-I)
NMPP Responders
36.5% 49.8%** 57.8%

(Elaris EM-II)

P<0.001 vs. placebo.
**P=0.003 vs.
placebo. Data from
Taylor et al., 2017.[14]

In both studies, a significantly greater proportion of women in both elagolix dose groups met
the clinical response criteria for both dysmenorrhea and NMPP compared to placebo at 3
months, with responses sustained at 6 months.[14][17] The higher dose (200 mg BID) was also
shown to be effective in reducing pain with sex (dyspareunia).[18]

Safety Profile

The safety profile of elagolix is consistent with its mechanism of action, with the most common
adverse events related to hypoestrogenism.
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Key Safety Finding Description

The most frequently reported adverse event;
Hot Flushes incidence is dose-dependent, with most cases
being mild to moderate.[12][14][17]

Dose-dependent decreases in lumbar spine
BMD were observed. After 12 months, mean

Bone Mineral Density (BMD) percent changes were -0.63% to -1.1% with 150
mg QD and -3.60% to -3.91% with 200 mg BID.
[12]

Increases in serum lipid levels, including
Serum Lipids cholesterol and triglycerides, were observed.[14]
[17]

Among the most frequently reported adverse
Headache and Nausea
events.[17]

No adverse endometrial findings were reported

Endometrial Findings ) ) )
in the 6-month pivotal trials.[14][15]

The recommended duration of treatment is up to 24 months for the 150 mg once-daily dose
and up to 6 months for the 200 mg twice-daily dose, reflecting a balance between efficacy and
the risk of bone density loss.[12][19]

Experimental Protocols

The pivotal Elaris EM-1 and EM-II trials followed a similar robust methodology.

The studies were Phase 3, multicenter, double-blind, randomized, placebo-controlled trials
conducted in premenopausal women aged 18 to 49 with surgically diagnosed endometriosis
and moderate to severe associated pain.[14][20] Following a screening period, eligible subjects
were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily
for 6 months.[14]

Key inclusion criteria included a surgical diagnosis of endometriosis within the 10 years prior to
screening and specific baseline pain scores.[20] During the 35-day screening period, subjects
were required to demonstrate at least two days of moderate or severe dysmenorrhea and meet
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minimum criteria for non-menstrual pelvic pain, as recorded in an electronic diary (e-Diary).[20]
[21]

Subjects used a daily e-Diary to record scores for dysmenorrhea, NMPP, and dyspareunia on a
4-point scale (0=no pain to 3=severe pain), as well as the use of rescue analgesic medications.
[16][21] The primary analysis compared the proportion of clinical responders in each elagolix

group to the placebo group at month 3.[14]

Screening & Washout Period
(Up to 3 Menstrual Cycles)

Eligibility Assessment
(Surgical Dx, e-Diary Pain Scores)

Randomization (1:1:1)

Elagolix 150 mg QD Elagolix 200 mg BID

6-Month Double-Blind
Treatment Period

Primary Endpoint Analysis
(Clinical Response at Month 3)
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Caption: Workflow for the Phase 3 Elaris EM-I and EM-II clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Endometriosis-Associated Pain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008386#elagolix-sodium-for-endometriosis-
associated-pain-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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